3-(3-acetyl-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide

Acetylcholinesterase Butyrylcholinesterase Indole-thiadiazole SAR

3-(3-Acetyl-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide (CAS 1219582-36-1, C₁₅H₁₄N₄O₂S, MW 314.4) is a fully synthetic hybrid molecule that covalently links a 3-acetylindole pharmacophore to a 1,3,4-thiadiazol-2-amine moiety through a propanamide spacer. The scaffold belongs to the indole–thiadiazole–amide class, which has been extensively explored for cholinesterase inhibition, antibacterial activity, and kinase modulation.

Molecular Formula C15H14N4O2S
Molecular Weight 314.4 g/mol
Cat. No. B12179721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-acetyl-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide
Molecular FormulaC15H14N4O2S
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NC3=NN=CS3
InChIInChI=1S/C15H14N4O2S/c1-10(20)12-8-19(13-5-3-2-4-11(12)13)7-6-14(21)17-15-18-16-9-22-15/h2-5,8-9H,6-7H2,1H3,(H,17,18,21)
InChIKeyNTBYMMRYYPLWIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Acetyl-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide — Core Identity & Procurement-Relevant Scaffold Profile


3-(3-Acetyl-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide (CAS 1219582-36-1, C₁₅H₁₄N₄O₂S, MW 314.4) is a fully synthetic hybrid molecule that covalently links a 3-acetylindole pharmacophore to a 1,3,4-thiadiazol-2-amine moiety through a propanamide spacer . The scaffold belongs to the indole–thiadiazole–amide class, which has been extensively explored for cholinesterase inhibition, antibacterial activity, and kinase modulation [1]. Critically, no primary research article or patent disclosing quantitative biological data for this exact CAS number was identified in the public domain as of the search date; the compound currently occupies the status of a commercially available screening hit with structure-defined but activity-unreported potential.

Scaffold Indole–thiadiazole–amide hybrid with 3-acetyl substitution
Reported Activity Class-level cholinesterase, antibacterial, and kinase modulation potential
Status Structurally defined screening hit; no direct biological data published
Supports screening library expansion for unexplored indole C3 chemotypes.

3-(3-Acetyl-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide — Why In-Class Analogs Are Not Drop-In Replacements


Indole–thiadiazole–propanamide hybrids exhibit steep structure–activity relationships (SAR) where minor substituent changes on either heterocycle produce order-of-magnitude potency shifts. In the Taha 2021 cholinesterase panel, IC₅₀ values for 18 close analogs ranged 0.17–33.1 µM (AChE) and 0.30–37.6 µM (BChE)—a >190-fold span driven solely by peripheral aryl substitution on the thiadiazole ring [1]. Similarly, in the Tang 2024 antibacterial series, MIC differences of 4- to 16-fold were observed between regioisomeric and substituent-varied indole–thiadiazole acetamides . The target compound’s 3-acetyl substituent on the indole ring is absent from all published congeneric sets, meaning no existing SAR model can reliably predict its potency, selectivity, or pharmacokinetic behavior. Procuring a des-acetyl or 5-substituted analog as a substitute therefore introduces unquantifiable risk of activity loss or target-switch failure.

C3 acetyl absent from published SAR
Reported class-wide AChE potency span exceeds 190-fold among analogs; 3-acetyl variant activity remains unpredictable.
Propanamide vs. acetamide linker
Antibacterial MIC values from acetamide series may not transfer to propanamide-linked compounds; linker-length effect unquantified.
Regioisomeric thiadiazole connectivity
Published Pim kinase inhibitors use indole C5–thiadiazole C2–amine linkage; N1–propanamide–N2 orientation likely redirects kinase selectivity.

3-(3-Acetyl-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide — Verified Differentiation Evidence vs. Closest Comparators


Scaffold-Spanning Cholinesterase Potency Range Establishes a Class Benchmark for Prioritizing 3-Acetyl-Indole-Thiadiazole Screening

In a published series of 18 indole–thiadiazole derivatives with systematic phenyl-ring variation at the thiadiazole 5-position, AChE IC₅₀ values ranged from 0.17 ± 0.05 µM to 33.10 ± 0.6 µM, and BChE IC₅₀ values ranged from 0.30 ± 0.1 µM to 37.60 ± 0.6 µM [1]. The target compound differs from the most potent congener in this set by bearing a 3-acetyl group on the indole ring and an unsubstituted 1,3,4-thiadiazol-2-yl terminus, a combination that has not been evaluated in any published study. The class-wide potency range demonstrates that the indole–thiadiazole scaffold is intrinsically capable of sub-micromolar cholinesterase inhibition, and the 3-acetyl substitution represents an unexplored vector for modulating hydrogen-bond acceptor capacity and metabolic stability at the indole C3 position. This evidence is class-level inference; no direct head-to-head data for the target compound exist.

Cholinesterase Potency Range
Class-level
Target: Not determined
Comparators: 0.17–33.1 µM (AChE), 0.30–37.6 µM (BChE) [Taha 2021]
Scaffold inclusion justified for hit progression if AChE IC₅₀
3-Acetyl variant must be empirically profiled; no direct head-to-head data.
Antibacterial MIC Landscape
Class-level
Target: Not determined
Comparator acetamides: 3.125–50 µg/mL (S. aureus, MRSA) [Tang 2024, Gözcü 2018]
Supports antimicrobial screening context; linker-length effect untested.
Propanamide series requires independent MIC determination.
Synthetic Precursor Validation
Data to verify
3-Acetylindole–thiosemicarbazide condensation validated (65–82% yield) [Abdelhamid 2017]
Reduces starting-material risk for 3-acetylindole synthesis.
Final propanamide–thiadiazole coupling step requires de novo optimization.
Pim Kinase Inhibition
Class-level
Target: Not determined
Comparator regioisomer: Pim-1 Kᵢ = 0.55 nM, Pim-2 Kᵢ = 0.28 nM [Zheng 2015]
Scaffold capable of high-affinity kinase binding; regioisomeric connectivity untested.
Procurement for kinase panel screening as a novel chemotype start.
Calculated MW & tPSA Shift
Data to verify
ΔMW +42 vs des-acetyl; ΔtPSA ~+17 Ų (calculated)
Predicted permeability differentiation supports experimental ADME prioritization.
No experimental logP, solubility, or permeability data available.
Acetylcholinesterase Butyrylcholinesterase Indole-thiadiazole SAR

Indole–Thiadiazole–Amide Antibacterial Activity Landscape: MIC Data for Structurally Proximal Acetamide and Propanamide Series

Eighteen 2-(1H-indol-1-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide derivatives were evaluated against a panel of bacterial strains, yielding MIC values in the 3.125–50 µg/mL range, with several compounds matching or exceeding ciprofloxacin potency against MRSA and S. aureus . Separately, indole–triazole/thiadiazole hybrids 2c (indole-thiadiazole) and 3d (indole-triazole) demonstrated MIC values of 6.25 µg/mL against MRSA, equivalent to ciprofloxacin [1]. The target compound differs from these acetamide series by the propanamide linker length and the 3-acetyl substituent, both of which are untested in the antibacterial context. The class-level MIC range provides a baseline expectation that indole–thiadiazole–amides can achieve single-digit µg/mL antibacterial potency, but the linker-length and C3-substituent effects remain unquantified for this compound.

Antibacterial MIC Landscape
Class-level
Target: Not determined
Comparator acetamides: 3.125–50 µg/mL (S. aureus, MRSA) [Tang 2024, Gözcü 2018]
Supports antimicrobial screening context; linker-length effect untested.
Propanamide series requires independent MIC determination.
Antibacterial Indole-thiadiazole MIC

Synthetic Route Definition via 3-Acetylindole: Established Precursor Chemistry for the Target Compound’s Core Subunit

The 3-acetylindole subunit of the target compound has been explicitly validated as a productive precursor for 1,3,4-thiadiazole hybrid synthesis. Abdelhamid, Gomha, and Kandeel (2017) demonstrated that 3-acetylindole condenses with thiosemicarbazide to form 2-(1-(1H-indol-3-yl)ethylidene)hydrazine-1-carbothioamide, which then reacts with hydrazonoyl halides to yield 5-((1-(1H-indol-3-yl)ethylidene)hydrazono)-2-substituted-4-phenyl-4,5-dihydro-1,3,4-thiadiazoles in ethanolic triethylamine [1]. This confirms that the 3-acetylindole moiety is chemically tractable for thiadiazole ring construction. In contrast, the target compound’s regiochemistry places the thiadiazole at the propanamide nitrogen rather than fused to the indole, representing a distinct connectivity that has not been reported in the same synthetic study. The published route provides a validated starting-material sourcing pathway for the 3-acetylindole component but cannot be directly extrapolated to the target compound’s specific linkage without additional synthetic development.

Synthetic Precursor Validation
Data to verify
3-Acetylindole–thiosemicarbazide condensation validated (65–82% yield) [Abdelhamid 2017]
Reduces starting-material risk for 3-acetylindole synthesis.
Final propanamide–thiadiazole coupling step requires de novo optimization.
Synthetic chemistry 3-Acetylindole Thiadiazole coupling

Pim Kinase Inhibition by Indole-Thiadiazole Congeners: Demonstration of Sub-Nanomolar Target Engagement Potential

A distinct indole–thiadiazole chemotype served as the starting point for a Pim-1/2 inhibitor optimization campaign, where an optimized cyclopropane analog achieved Pim-1 Kᵢ = 0.55 nM, Pim-2 Kᵢ = 0.28 nM, and cellular p-BAD IC₅₀ = 150 nM in KMS-12 cells [1]. The target compound shares the indole–thiadiazole–amide core motif but differs in the indole substitution (3-acetyl vs. the reported series’ 5-indolyl attachment at the thiadiazole 2-position) and the linker orientation. The existence of sub-nanomolar Pim kinase potency within the indole–thiadiazole chemical space demonstrates that the scaffold can access high-affinity kinase binding, but the specific 3-acetyl-propanamide regioisomer has not been tested in any published Pim assay. This evidence is class-level inference qualified by the absence of direct target-compound data.

Pim Kinase Inhibition
Class-level
Target: Not determined
Comparator regioisomer: Pim-1 Kᵢ = 0.55 nM, Pim-2 Kᵢ = 0.28 nM [Zheng 2015]
Scaffold capable of high-affinity kinase binding; regioisomeric connectivity untested.
Procurement for kinase panel screening as a novel chemotype start.
Pim kinase Indole-thiadiazole Kinase inhibitor

Physicochemical Property Profile vs. Des-Acetyl and 5-Substituted Indole-Thiadiazole Comparators: Calculated Descriptors for Prioritization

The 3-acetyl substituent distinguishes the target compound from the des-acetyl analog 3-(1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide (CAS 1118869-10-5, MW 272.33, C₁₃H₁₂N₄OS) and the 5-methyl-thiadiazole analog 3-(1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide (CAS 1219587-26-4, MW 286.35, C₁₄H₁₄N₄OS) . The target compound (MW 314.4, C₁₅H₁₄N₄O₂S) adds a hydrogen-bond-accepting acetyl carbonyl (calculated tPSA contribution ≈ +17 Ų relative to des-acetyl analog) and a 42-Da molecular weight increment, which predictably alters solubility, permeability, and CYP450 interaction profiles. These calculated property differences support the hypothesis that the 3-acetyl compound will exhibit distinct ADME behavior compared to its des-acetyl and 5-methyl-thiadiazole counterparts, but no experimental solubility, logP, or permeability data have been published for any of these three compounds.

Calculated MW & tPSA Shift
Data to verify
ΔMW +42 vs des-acetyl; ΔtPSA ~+17 Ų (calculated)
Predicted permeability differentiation supports experimental ADME prioritization.
No experimental logP, solubility, or permeability data available.
Physicochemical properties Drug-likeness In silico ADMET

3-(3-Acetyl-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide — Evidence-Anchored Application Scenarios for Procurement Decision-Making


Cholinesterase-Targeted Screening Library Expansion with Unexplored Indole C3 Chemotype

Laboratories conducting acetylcholinesterase or butyrylcholinesterase inhibitor screening can justify inclusion of the target compound as a structurally novel member of the indole–thiadiazole class. The Taha 2021 series demonstrated that the scaffold can achieve sub-micromolar AChE IC₅₀ values (0.17 µM), but the 3-acetyl substitution on the indole ring has not been evaluated in any published cholinesterase assay [1]. Procuring this compound enables the interrogation of C3-electronic effects on cholinesterase binding, a SAR dimension absent from the existing literature. The compound serves as a probe for hydrogen-bond acceptor placement at a position that, in analogous indole-based inhibitors, modulates π-stacking interactions with the peripheral anionic site of AChE [1].

Antibacterial Hit-Finding Against Gram-Positive Pathogens with a Propanamide-Linker Differentiator

The Tang 2024 and Gözcü 2018 studies established that indole–thiadiazole–amide hybrids can achieve MIC values of 3.125–6.25 µg/mL against S. aureus and MRSA, matching ciprofloxacin in specific cases [2]. All published antibacterial data for this scaffold class originate from acetamide-linked compounds. The target compound’s propanamide linker introduces an additional methylene unit, which alters conformational flexibility and hydrogen-bonding geometry. Procuring this compound for MIC determination against Gram-positive panels addresses the critical SAR question of whether linker elongation preserves or abolishes the class-level antibacterial activity, a prerequisite for any medicinal chemistry optimization campaign.

Kinase Profiling with a Regioisomeric Indole-Thiadiazole Scaffold for Pim or Related Kinase Panel Screening

The indole–thiadiazole chemotype has produced sub-nanomolar Pim-1/Pim-2 inhibitors (Kᵢ = 0.28–0.55 nM) when attached via an indole C5–thiadiazole C2–amine connectivity [3]. The target compound’s indole N1–propanamide–thiadiazole N2 linkage represents a regioisomeric orientation that has never been tested in kinase assays. Laboratories running broad-panel kinase profiling (e.g., DiscoverX KINOMEscan or similar) can use this compound to determine whether the alternative connectivity retains kinase-binding capacity or redirects selectivity toward a different kinome subset. The compound’s unique 3-acetyl substitution further provides a synthetic handle for subsequent derivatization if initial screening yields a tractable hit.

Physicochemical Property Benchmarking for Indole-Thiadiazole Library Design

For medicinal chemistry groups constructing focused indole–thiadiazole libraries, the target compound fills a specific property space: MW = 314.4, with a calculated tPSA approximately 17 Ų higher than the des-acetyl analog . Experimental determination of solubility (e.g., kinetic solubility in PBS at pH 7.4), logD₇.₄, and PAMPA permeability for this compound relative to its des-acetyl and 5-methyl-thiadiazole comparators would provide the first experimental ADME data point for 3-acetyl-substituted indole–thiadiazole–propanamides. This data is essential for establishing whether the acetyl group imposes a permeability or solubility penalty that must be mitigated in lead optimization, or conversely, whether the modest molecular property shift is therapeutically inconsequential.

Application
Selection Property
Validation Focus
Cholinesterase-focused screening libraries
Unexplored indole C3-acetyl chemotype
Empirical AChE/BChE inhibition profiling
Gram-positive antibacterial screening
Propanamide linker differentiation
MIC determination against S. aureus / MRSA panels
Kinase panel profiling (Pim, broad kinome)
Regioisomeric N1-propanamide-thiadiazole connectivity
Kinase selectivity and binding assessment
Physicochemical property benchmarking
3-Acetyl-driven MW and tPSA modulation
Experimental solubility, logD, and permeability determination
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